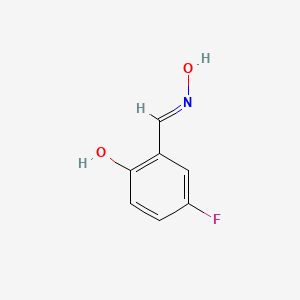
5-氟-2-羟基苯甲醛肟
描述
5-Fluoro-2-hydroxybenzaldehyde oxime is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is not intended for human or veterinary use.
Synthesis Analysis
5-Fluorosalicylaldehyde, which is a precursor to 5-Fluoro-2-hydroxybenzaldehyde oxime, can be synthesized from 4-fluorophenol . The synthesis of 5-Fluoro-2-hydroxybenzaldehyde oxime itself is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-hydroxybenzaldehyde oxime is C7H6FNO2. The structure of the molecule is not explicitly mentioned in the search results.科学研究应用
C7H5FO2 C_7H_5FO_2 C7H5FO2
, has several unique applications across different fields of research .Antimicrobial Agent
5-Fluoro-2-hydroxybenzaldehyde oxime: has been studied for its potential as an antimicrobial agent. Derivatives of this compound have shown promising results against various microbial strains. For instance, oxime ester derivatives have exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with low minimum inhibitory concentration (MIC) values .
Biofilm Inhibition
This compound’s derivatives have also been evaluated for their biofilm inhibition capabilities. Biofilms are a major concern in medical devices and implants, and the ability to inhibit biofilm formation is crucial. The oxime ester of 3,5-dichloro-2-hydroxyphenyl derivative exhibited good biofilm inhibition activity, suggesting potential applications in preventing biofilm-associated infections .
Antioxidant Activity
Studies have indicated that certain derivatives of 5-Fluoro-2-hydroxybenzaldehyde oxime possess antioxidant properties. These properties are beneficial in combating oxidative stress, which is implicated in various diseases and aging processes. The oxime ester of the 4-fluoro derivative showed good antioxidant activity in assays such as DPPH radical scavenging and superoxide free radical scavenging .
Chemical Synthesis
The compound serves as a starting material or intermediate in the synthesis of more complex molecules. Its reactivity, particularly the oxime group, allows for various chemical transformations that can lead to the development of new pharmaceuticals or materials .
Research Tool
In research settings, 5-Fluoro-2-hydroxybenzaldehyde oxime can be used as a chemical probe to study enzyme reactions, particularly those involving aldehyde or oxime metabolizing enzymes. This can provide insights into enzyme mechanisms and aid in the discovery of enzyme inhibitors .
Material Science
The fluorine atom present in the compound can confer unique properties to materials. Fluorinated compounds are often used in the development of advanced materials due to their stability and resistance to solvents and high temperatures .
Analytical Chemistry
5-Fluoro-2-hydroxybenzaldehyde oxime: can be utilized in analytical chemistry as a derivatization agent for the detection and quantification of aldehydes and ketones. Its ability to form stable oximes makes it useful in various chromatographic techniques .
Drug Design
The compound’s structure and properties make it a valuable scaffold in drug design. Its phenolic and oxime groups can be modified to create new compounds with potential therapeutic effects. The presence of fluorine can also influence the pharmacokinetics and pharmacodynamics of these new drugs .
安全和危害
The safety data sheet for Benzaldehyde, a related compound, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity upon inhalation (Category 4), can cause skin irritation (Category 2), serious eye irritation (Category 2A), reproductive toxicity (Category 1B), and specific target organ toxicity upon single exposure (Category 3, Respiratory system) .
未来方向
A study has used the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs . This study is the first to investigate a series of highly stable metal–HOFs that is constructed by adjusting the substituents on the ligand, and the acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time .
作用机制
Target of Action
Many oximes have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Given that many oximes are kinase inhibitors, it can be inferred that this compound may affect various signaling pathways regulated by these kinases .
Result of Action
Many oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
属性
IUPAC Name |
4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





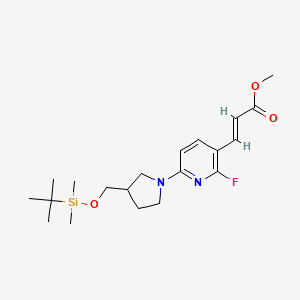
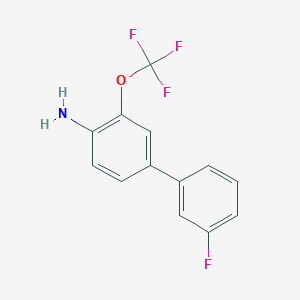
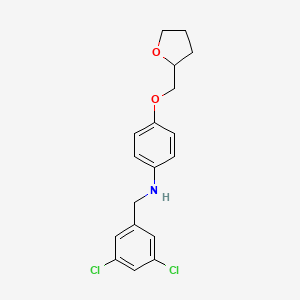
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

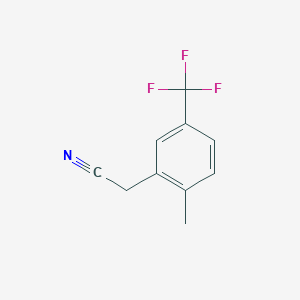
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
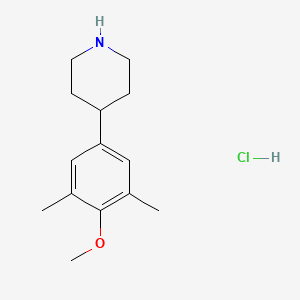
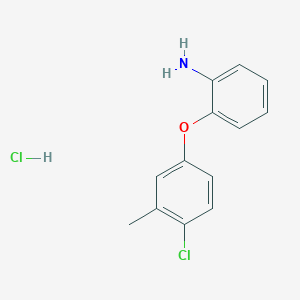
![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)